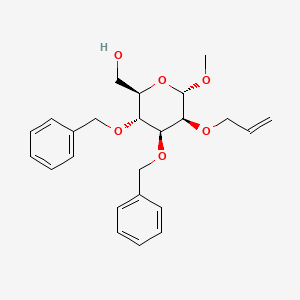![molecular formula C₁₈H₂₀KNO₁₁S B1139994 potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate CAS No. 383160-14-3](/img/structure/B1139994.png)
potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to be a sulfated derivative involving a potassium salt with acetamido and oxochromenyl groups attached to an oxane (sugar-like) ring. This structure suggests it could be involved in various chemical and biological processes, likely benefiting from the distinct properties imparted by its multifunctional groups.
Synthesis Analysis
While the exact synthesis of this compound is not directly available, related syntheses involve complex multi-step reactions that include protection and deprotection steps, functional group transformations, and sulfation reactions. For instance, the synthesis of complex organic molecules often requires careful selection of reagents and conditions to ensure the correct functional groups are introduced at the desired positions without undesired reactions occurring at other reactive sites within the molecule (Moormann et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds typically features key functional groups such as acetamido, oxochromenyl, and sulfate groups, which can significantly influence the compound's chemical behavior and interactions. The arrangement of these groups around the oxane ring and their relative stereochemistry are crucial for the molecule's biological and chemical properties. The molecular structure often includes various intramolecular interactions, such as hydrogen bonding, that stabilize the compound's conformation (Sierosławski et al., 2006).
Chemical Reactions and Properties
This compound's chemical reactivity would be influenced by the presence of functional groups such as the acetamido group, which can undergo various chemical transformations, including nucleophilic substitution reactions. The oxochromenyl group adds to the molecule's reactivity, potentially engaging in electrophilic substitution reactions due to its aromatic nature. The sulfate group introduces solubility in water, which is crucial for biological applications, and can participate in reactions as a leaving group or through the formation of esters (Lohray & Venkateswarlu, 1997).
Physical Properties Analysis
The physical properties of such a compound would be significantly affected by its molecular structure. The presence of multiple polar functional groups (e.g., acetamido, sulfate) likely renders the compound highly soluble in polar solvents like water. The compound's crystalline structure and melting point would be influenced by the specific arrangement of these groups and the potential for intermolecular hydrogen bonding (Haines & Hughes, 2012).
Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
One study focused on the synthesis of benzochromones through ring isomerization, providing insights into the mechanisms of abnormal reactions and applications in novel reaction methodologies (A. Ueno, 1966). This research highlights the potential for developing new synthetic pathways in organic chemistry.
Coordination Polymers and Material Science
Another study described the synthesis of a coordination polymer, highlighting the structural analysis of polymeric potassium complexes and their potential applications in material science (J. N. Low et al., 2001). The findings contribute to the understanding of metal-ligand interactions and the design of novel materials.
Agricultural Sciences
Research on polymer-coated potassium chloride's effects on cotton yield and soil potassium underlines its significance in improving agricultural practices and crop yields (Xiuyi Yang et al., 2017). This study demonstrates the benefits of advanced fertilization techniques on cotton growth, yield components, and potassium use efficiencies.
Green Chemistry for Drug Discovery
A study on the green synthesis of paracetamol analogues as potential analgesic and antipyretic agents showcases the application of environmentally friendly methods in drug discovery (Y. Dathu Reddy et al., 2014). This research emphasizes the importance of sustainable practices in pharmaceutical synthesis.
Metabolic Studies
Metabolic investigation of KR-31831, a novel antiangiogenic agent, using LC-MS and LC-MS/MS analysis, provides valuable insights into drug metabolism and potential pharmacological applications (Hui-Hyun Kim et al., 2005). The study contributes to the understanding of the metabolic pathways and the stability of pharmaceutical compounds.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme N-acetyl-β-D-glucosaminidase (Hexosaminidase A) . This enzyme plays a crucial role in the degradation of glycosaminoglycans, which are complex carbohydrates that participate in many biological processes.
Mode of Action
The compound acts as a fluorogenic substrate for the enzyme . It is cleaved by the enzyme to release the fluorescent moiety 4-MU (4-Methylumbelliferone) . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The compound is involved in the pathway of glycosaminoglycan degradation . When the enzyme cleaves the compound, it contributes to the breakdown of glycosaminoglycans, thereby participating in their normal turnover in the body .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also be influenced by factors such as its molecular weight (497.51 ) and its solubility .
Result of Action
The cleavage of the compound by the enzyme results in the release of the fluorescent moiety 4-MU . This fluorescence can be measured and used to quantify the activity of the enzyme. Therefore, the compound can be used in assays to detect and measure the activity of N-acetyl-β-D-glucosaminidase .
Action Environment
The action of the compound is influenced by environmental factors such as pH, which affects the fluorescence of the released 4-MU . Additionally, the compound is reported to be light sensitive , suggesting that exposure to light could potentially affect its stability or efficacy. The compound is also hygroscopic, meaning it tends to absorb moisture from the air , which could influence its storage and handling conditions.
properties
IUPAC Name |
potassium;[(2R,3R,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.K/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16+,17-,18-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSZCFCWZWWIHC-OVVTULBMSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20KNO11S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

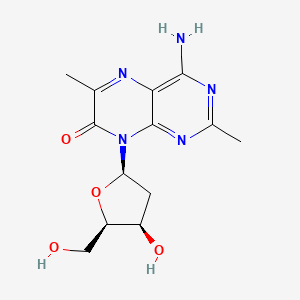


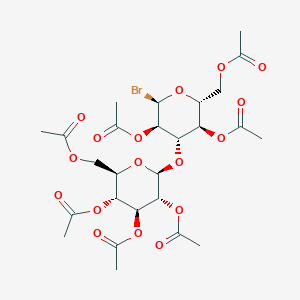
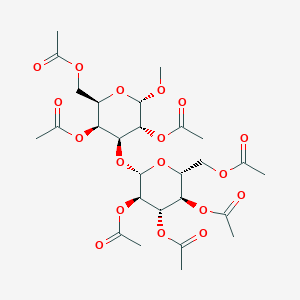

![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-7-[5-O-[(1,1-dimethylethyl)dimethylsilyl]-2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-](/img/structure/B1139925.png)
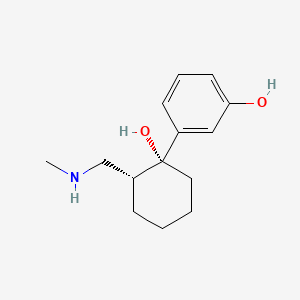


![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

